molecular formula C15H13F4N3O3 B279734 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile

Número de catálogo B279734
Peso molecular: 359.28 g/mol
Clave InChI: BYYUKQOHYHJBBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is a kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis.

Mecanismo De Acción

The mechanism of action of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile involves the inhibition of several cellular signaling pathways that are involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in the VEGF signaling pathway. Inhibition of these pathways results in the inhibition of tumor growth and angiogenesis.
Biochemical and physiological effects:
4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has several biochemical and physiological effects. Sorafenib inhibits the activity of several kinases that are involved in tumor growth and angiogenesis, resulting in the inhibition of tumor growth and angiogenesis. Sorafenib also inhibits the activity of CYP3A4, which is involved in drug metabolism, resulting in the potential for drug interactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has several advantages and limitations for lab experiments. Sorafenib is a multi-kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis, making it a useful tool for studying these pathways. However, Sorafenib has a short half-life in vivo, which can limit its effectiveness in lab experiments.

Direcciones Futuras

There are several future directions for the study of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile. One future direction is the development of more potent and selective kinase inhibitors that target specific cellular signaling pathways. Another future direction is the investigation of the potential for combination therapy using Sorafenib and other targeted therapies. Additionally, the study of Sorafenib in other cancer types and the investigation of biomarkers for Sorafenib response are future directions for research.

Métodos De Síntesis

The synthesis of 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile involves several steps. The first step is the condensation of 4-chloro-3-nitrobenzoic acid with 2-[(2-aminoethyl)amino]ethanol to form 4-chloro-3-nitrobenzyl ether. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step is the protection of the amino group with tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The fourth step is the reaction of the Boc-protected amine with 3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazole-1-carboxylic acid to form the Boc-protected amide. The fifth step involves the deprotection of the Boc group using trifluoroacetic acid to form 4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile.

Aplicaciones Científicas De Investigación

4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a multi-kinase inhibitor that targets several cellular signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Propiedades

Fórmula molecular

C15H13F4N3O3

Peso molecular

359.28 g/mol

Nombre IUPAC

4-[1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-1-oxopropan-2-yl]oxybenzonitrile

InChI

InChI=1S/C15H13F4N3O3/c1-8(25-10-4-2-9(7-20)3-5-10)13(23)22-15(24,14(18)19)6-11(21-22)12(16)17/h2-5,8,12,14,24H,6H2,1H3

Clave InChI

BYYUKQOHYHJBBZ-UHFFFAOYSA-N

SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

SMILES canónico

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.